molecular formula C20H17FN4O3 B5060449 2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide

2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide

Cat. No. B5060449
M. Wt: 380.4 g/mol
InChI Key: AURBLIUSNUMYHM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a fluorobenzyl group, a methyl group, an oxadiazolyl group, a benzoxazole group, and a carboxamide group .


Molecular Structure Analysis

The InChI code for a similar compound, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 . This provides a basic understanding of the molecular structure, but a full analysis would require more detailed information or computational chemistry tools.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the presence of the oxadiazole and benzoxazole rings could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, (5-methyl-1,3,4-oxadiazol-2-yl)methanol, a related compound, is reported to be a liquid at room temperature and has a molecular weight of 114.1 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general precaution, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Compounds containing 1,3,4-oxadiazole are of interest in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3/c1-12-23-24-19(27-12)11-25(2)20(26)14-7-8-16-17(9-14)28-18(22-16)10-13-5-3-4-6-15(13)21/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBLIUSNUMYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C)C(=O)C2=CC3=C(C=C2)N=C(O3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorobenzyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazole-6-carboxamide

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